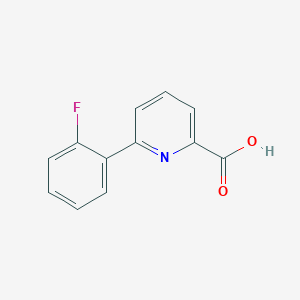

6-(2-Fluorophenyl)picolinic acid

Description

Significance of Picolinic Acid Scaffolds in Advanced Molecular Design

The picolinic acid scaffold is a privileged structure in medicinal chemistry and molecular design. nih.govdp.la Picolinic acid, an isomer of nicotinic acid and isonicotinic acid, is a natural catabolite of the amino acid tryptophan. wikipedia.org Its derivatives have been instrumental in the development of a wide array of therapeutic agents targeting conditions such as cancer, tuberculosis, diabetes, and viral infections. nih.govnih.gov

The versatility of the picolinic acid framework stems from several key features:

Chelating Properties: The nitrogen atom of the pyridine (B92270) ring and the oxygen of the carboxyl group can coordinate with metal ions. This chelating ability is crucial for inhibiting metalloenzymes. smolecule.comnih.gov

Structural Rigidity and Planarity: The aromatic pyridine ring provides a rigid scaffold, which can be advantageous for specific binding to biological targets.

Ease of Functionalization: The pyridine ring can be readily substituted at various positions, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, to optimize its biological activity and selectivity. nih.gov

Bioisosterism: The pyridine ring is often used as a bioisostere for a phenyl ring in drug design, offering potential improvements in potency and pharmacokinetic profiles.

Picolinic acid derivatives are found in nature in compounds with notable biological activities, such as the antitumor and antibacterial agent streptonigrin (B15502) and the antibiotic fusaric acid. nih.gov In contemporary research, synthetic picolinic acid derivatives are being explored as broad-spectrum antiviral agents and as intermediates in the synthesis of complex pharmaceuticals. nih.govgoogle.com For instance, they form the basis for novel herbicides and have been investigated as negative allosteric modulators for receptors like mGlu5. mdpi.comacs.org

Overview of Fluorine Substitution Effects in Pyridine Carboxylic Acid Systems

The introduction of fluorine into organic molecules, particularly into aromatic systems like pyridine carboxylic acids, is a widely used strategy in modern drug discovery and materials science. Fluorine possesses unique properties that can profoundly influence a molecule's behavior.

Key effects of fluorine substitution include:

Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within the pyridine ring. This can create a "π-hole," changing the ring from a Lewis base to a potential Lewis acid, thereby altering its non-covalent interaction capabilities. nih.gov

Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. This can increase the metabolic stability and half-life of a drug. smolecule.com

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross biological membranes. smolecule.com

Conformational Control: The small size of fluorine allows it to replace hydrogen without significant steric hindrance, yet its electronic effects can influence the preferred conformation of a molecule, which can be critical for receptor binding.

pKa Alteration: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, affecting the ionization state of the molecule at physiological pH. smolecule.com

In the context of pyridine carboxylic acids, fluorination can enhance binding affinity to target proteins by participating in specific interactions like hydrogen bonds or dipole-dipole interactions. nih.gov The strategic placement of fluorine, as seen in 6-(2-fluorophenyl)picolinic acid, can be used to fine-tune the molecule's properties for a specific application, such as enhancing its potency as an enzyme inhibitor or modifying its reactivity as a synthetic intermediate. acs.org

Contextualization of this compound within Emerging Research Paradigms

This compound is situated within research paradigms that leverage substituted heterocyclic compounds for the development of novel functional molecules. While specific, extensive research on this exact compound is still emerging, its structural motifs place it at the center of several key research trends.

Pharmaceutical Intermediates: The structure of this compound makes it a valuable building block in synthetic chemistry. Picolinic acids are known intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. google.combio-conferences.org The presence of the fluorophenyl group provides a site for further chemical modification through reactions like nucleophilic aromatic substitution, allowing for the generation of diverse molecular libraries for drug discovery. acs.org Patents have been filed that include picolinic acid derivatives as intermediates for compounds aimed at treating respiratory disorders. google.com

Agrochemicals: Picolinic acid derivatives have been successfully developed as herbicides. mdpi.com The structural features of this compound are similar to those of compounds investigated for herbicidal activity, suggesting its potential application in the development of new agrochemicals. smolecule.commdpi.com The fluorophenyl group could contribute to enhanced efficacy or a different spectrum of activity.

Materials Science: The electronic properties imparted by the fluorinated aromatic system suggest potential applications in materials science. Aromatic carboxylic acids are used as ligands for metal-organic frameworks (MOFs) and as components in fluorescent sensors and other functional materials. smolecule.comnih.gov The specific electronic nature of this compound could be exploited to create materials with tailored optical or electronic properties.

The combination of a biologically active scaffold (picolinic acid) and a key modulating element (fluorine) positions this compound as a compound of interest for future research in medicinal chemistry, agrochemistry, and materials science.

Structure

3D Structure

Properties

IUPAC Name |

6-(2-fluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-9-5-2-1-4-8(9)10-6-3-7-11(14-10)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGRLKMTVDWDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CC=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647064 | |

| Record name | 6-(2-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887982-35-6 | |

| Record name | 6-(2-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 6-(2-Fluorophenyl)picolinic Acid

The primary challenge in synthesizing this compound is the formation of the carbon-carbon bond between the pyridine (B92270) and the fluorophenyl rings. Palladium-catalyzed cross-coupling reactions represent the most direct and efficient strategy for this purpose.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl compounds, including 6-aryl-picolinic acids. libretexts.orgnih.gov This method involves the palladium-catalyzed reaction between an organoborane compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.orgyoutube.com For the synthesis of this compound, the strategy involves coupling a 6-halopicolinic acid derivative with (2-fluorophenyl)boronic acid.

The general catalytic cycle proceeds through three key steps:

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the 6-halopicolinic acid derivative, forming a Pd(II) complex. libretexts.orgyoutube.com

Transmetalation: In the presence of a base, the (2-fluorophenyl) group is transferred from the boronic acid to the palladium center, displacing the halide. youtube.com

Reductive Elimination: The two organic groups (the picolinic acid and the 2-fluorophenyl) are eliminated from the palladium center, forming the final C-C bond and regenerating the Pd(0) catalyst. libretexts.orgyoutube.com

A variety of palladium catalysts and ligands can be employed, with the choice depending on the specific substrates. Phosphine ligands are commonly used to stabilize the palladium catalyst. libretexts.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

| Aryl Halide | Methyl 6-chloropicolinate | Pyridine-containing coupling partner |

| Boronic Acid | (2-Fluorophenyl)boronic acid | Fluorophenyl group donor |

| Catalyst | Pd(dppf)Cl₂ | Facilitates the C-C bond formation nih.gov |

| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |

| Solvent | Dioxane/Water, Toluene, DME researchgate.net | Provides the reaction medium |

This methodology is highly versatile and tolerates a wide range of functional groups, making it the preferred route for integrating the (2-fluorophenyl) moiety onto the picolinic acid core. nih.gov

Alternative strategies involve the modification of picolinic acid or its derivatives through acylation and substitution reactions. These methods typically begin with the activation of the carboxylic acid group of picolinic acid. bio-conferences.org For instance, picolinic acid can be converted to its more reactive acid chloride derivative by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. bio-conferences.org

A general procedure involves:

Reacting picolinic acid with a chlorinating agent (e.g., SOCl₂) to form picolinoyl chloride. bio-conferences.org

This intermediate can then be used in subsequent reactions, such as Friedel-Crafts acylation, although this is less common for attaching an aryl group directly compared to cross-coupling. More frequently, this activation is used to form amide or ester linkages.

In a related substitution approach, a nucleophilic substitution reaction can be employed. For example, the synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate (B1231196) was achieved by reacting a chloro-picolinate intermediate with 2-fluoro-4-nitrophenol. bio-conferences.org While this specific example results in a C-O bond, it demonstrates the principle of using a picolinic acid precursor in a substitution reaction. The synthesis of picolinic acid itself is well-established, often proceeding via the oxidation of α-picoline with potassium permanganate (B83412) or through the hydrolysis of 2-cyanopyridine. orgsyn.orgchemicalbook.com

Synthesis of Related 6-Aryl-Picolinic Acid Derivatives and Analogs

The synthetic principles applied to this compound can be extended to a diverse range of analogs, incorporating various heterocyclic and complex molecular scaffolds.

Pyrazoles are a significant class of heterocyclic compounds found in many biologically active molecules. rsc.org Their synthesis is well-documented and often involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.gov

To synthesize a pyrazolyl-substituted picolinic acid, one could envision two main strategies:

Convergent Synthesis: A pre-formed, functionalized pyrazole (B372694) (e.g., a halopyrazole or pyrazole boronic acid) is coupled to a picolinic acid derivative using a Suzuki-Miyaura reaction.

Linear Synthesis: A picolinic acid derivative bearing a 1,3-dicarbonyl functionality is synthesized first. Subsequent reaction of this intermediate with hydrazine would then form the pyrazole ring directly on the picolinic acid scaffold.

Various methods exist for pyrazole synthesis, including 1,3-dipolar cycloadditions of diazo compounds or nitrilimines with alkynes, providing access to a wide array of substitution patterns on the pyrazole ring. nih.govorganic-chemistry.org

Table 2: Common Pyrazole Synthesis Methods

| Method | Reactants | Key Features |

| Knorr Synthesis | 1,3-Dicarbonyl compound + Hydrazine | Classic, versatile, and widely used method. nih.gov |

| 1,3-Dipolar Cycloaddition | Alkyne + Diazo Compound | Provides access to differently substituted pyrazoles. nih.gov |

| From α,β-Unsaturated Ketones | α,β-Unsaturated Ketone + Hydrazine | Reaction proceeds via a pyrazoline intermediate which is then oxidized. nih.gov |

The spirooxindole framework is a privileged structure in medicinal chemistry, consisting of an oxindole (B195798) ring fused to another ring system at the C-3 position. nih.gov The synthesis of these complex scaffolds often relies on catalytic, multi-component reactions.

A common approach is the three-component reaction of an isatin (B1672199) (or its ketal derivative), an amine, and a dicarbonyl compound, which can be catalyzed by an acid. nih.gov Another established method is the Brønsted acid-catalyzed Prins-type cyclization, which can produce spirooxindole pyrans with high diastereoselectivity. nih.gov

To create a spirooxindole-picolinic acid conjugate, a synthetic route would involve:

Synthesizing a spirooxindole scaffold containing a reactive functional group (e.g., -NH₂, -OH, or -COOH).

Synthesizing a picolinic acid derivative with a complementary reactive group (e.g., an activated carboxyl group like an acid chloride).

Coupling the two fragments via the formation of a stable linker, such as an amide or ester bond.

Picolinamides, the amide derivatives of picolinic acid, are a significant class of compounds. The synthesis of picolinamides with fluorophenyl moieties generally involves a standard amide bond formation. This is typically achieved by coupling a picolinic acid (or its activated form) with a suitable amine.

For example, new picolinic acid derivatives for use as intermediates are formed via amide bond formation using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as Hünig's base (N,N-Diisopropylethylamine). google.com This robust method allows for the connection of complex amine fragments to the picolinic acid core.

Advanced Synthetic Strategies and Reaction Optimization

One-Pot Multicomponent Reaction Architectures

One-pot multicomponent reactions (MCRs) represent a highly efficient approach to synthesizing complex molecules from simple starting materials in a single synthetic operation. This strategy is particularly valuable as it minimizes the need for purification of intermediates, thereby saving time, resources, and reducing waste.

Recent research has explored the use of MCRs for the synthesis of various pyridine derivatives. For instance, a one-pot, four-component reaction of an aldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate (B1235776) has been developed for the synthesis of dihydropyrano[2,3-c]pyrazoles, showcasing the power of MCRs in creating complex heterocyclic systems. acgpubs.org Similarly, the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) has been employed to synthesize imidazo[1,2-a]pyridines functionalized with azides under mild conditions, using ammonium (B1175870) chloride as a catalyst. mdpi.com These examples, while not directly resulting in this compound, highlight the potential of MCRs to be adapted for its synthesis. The principles of combining multiple reactants, such as a suitable fluorinated phenyl derivative, a pyridine-forming synthon, and a carboxylating agent, in a single pot could offer a streamlined route to the target molecule. The development of such a process would be a significant step forward in the efficient production of this picolinic acid derivative.

Catalytic Approaches, including Copper-Catalyzed N-Arylation

Catalysis plays a pivotal role in modern organic synthesis, and the synthesis of picolinic acid derivatives is no exception. Copper-catalyzed reactions, in particular, have emerged as powerful tools for the formation of carbon-nitrogen and carbon-oxygen bonds.

Copper-catalyzed N-arylation, a variation of the Ullmann condensation, is a key reaction in the synthesis of various nitrogen-containing aromatic compounds. While direct N-arylation to form the pyridine ring of this compound is less common, the principles are highly relevant for the synthesis of its precursors and derivatives. For example, copper-catalyzed N-arylation of alkylamines with aryl halides has been studied mechanistically, providing insights into the catalytic cycle. acs.org Furthermore, picolinic acid itself and its amides have been shown to act as effective ligands in copper-catalyzed reactions, such as the O-arylation of phenols. acs.orgnih.gov This suggests a potential role for copper catalysis in the final steps of synthesizing more complex derivatives of this compound.

More directly, copper-catalyzed methods have been developed for the arylation of C-H bonds in polyfluoroarenes. nih.gov This approach, using a copper iodide catalyst with a phenanthroline ligand, allows for the direct functionalization of fluorinated aromatic rings, which could be a key step in constructing the 6-(2-fluorophenyl) moiety. The reaction of a pre-formed picolinic acid ring with a fluorinated aryl halide under copper catalysis represents a plausible and efficient synthetic route.

Analytical Verification of Synthetic Intermediates and Final Products

The unambiguous identification and characterization of synthetic intermediates and the final this compound product are crucial for ensuring purity and structural integrity. A suite of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of picolinic acid and its derivatives. nih.govavantorsciences.comhelixchrom.com Methods have been developed for the analysis of picolinic acid isomers, demonstrating the technique's ability to resolve closely related compounds. helixchrom.com For residue analysis of related compounds like 6-chloropicolinic acid in various matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity. researchgate.net

Mass Spectrometry (MS) is indispensable for determining the molecular weight of the synthesized compounds. mdpi.combio-conferences.org High-resolution mass spectrometry (HRMS) provides exact mass measurements, which can be used to confirm the elemental composition of the molecule. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is the most powerful tool for elucidating the detailed molecular structure. mdpi.com The chemical shifts, coupling constants, and integration of the signals in the NMR spectrum provide a wealth of information about the connectivity and environment of the atoms within the molecule, allowing for the definitive confirmation of the this compound structure.

The following table summarizes the key analytical techniques and their applications in the verification of this compound and related compounds.

| Analytical Technique | Application | Relevant Compounds |

| High-Performance Liquid Chromatography (HPLC) | Separation, quantification, purity assessment | Picolinic acid isomers, Picolinic acid hydrochloride nih.govavantorsciences.comhelixchrom.com |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Trace residue analysis, high-sensitivity detection | 6-Chloropicolinic acid researchgate.net |

| Mass Spectrometry (MS) / High-Resolution Mass Spectrometry (HRMS) | Molecular weight determination, elemental composition confirmation | 4-Amino-3,5-dichloro-6-(5-(4-fluorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) | Detailed structural elucidation, confirmation of connectivity | 4-Amino-3,5-dichloro-6-(5-(4-fluorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid mdpi.com |

Structural Elucidation and Conformational Analysis in Research Contexts

Spectroscopic Characterization Methods for 6-(2-Fluorophenyl)picolinic Acid and its Analogs

Spectroscopic methods provide a detailed view of the molecular framework, allowing for the unambiguous assignment of its structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are indispensable for this purpose.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine (B92270) and fluorophenyl rings. The protons on the picolinic acid ring typically appear in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing carboxylic acid group and the attached fluorophenyl ring. The protons on the 2-fluorophenyl group will also resonate in the aromatic region, with their multiplicity and coupling constants being affected by both proton-proton and proton-fluorine couplings. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show 12 distinct signals, corresponding to the 5 carbons of the pyridine ring, the carboxylic acid carbon, and the 6 carbons of the fluorophenyl ring. The carbonyl carbon of the carboxylic acid group is characteristically found at a downfield chemical shift (typically >160 ppm). The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of its position.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique used specifically to observe the fluorine atom. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Key Features |

| ¹H | 7.0 - 9.0 | Complex multiplets for aromatic protons on both rings. |

| >10 | Broad singlet for the carboxylic acid proton (-COOH). | |

| ¹³C | 115 - 165 | Signals for aromatic carbons. The carbon attached to fluorine will show a large C-F coupling constant. |

| >160 | Signal for the carboxylic acid carbonyl carbon. | |

| ¹⁹F | -110 to -140 | A single resonance corresponding to the fluorine atom. |

Note: The data presented in this table are predicted values based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary based on solvent and other experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxylic acid would result in a strong, sharp absorption band around 1700 cm⁻¹. The spectrum would also show multiple bands in the 1400-1600 cm⁻¹ region, corresponding to C=C and C=N stretching vibrations within the aromatic pyridine and phenyl rings. The C-F stretching vibration of the fluorophenyl group typically appears as a strong band in the 1100-1250 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680 - 1720 (strong) |

| Aromatic Rings | C=C and C=N stretch | 1400 - 1600 |

| Fluoro-aromatic | C-F stretch | 1100 - 1250 (strong) |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental formula of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C₁₂H₈FNO₂, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the compound's elemental formula.

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₈FNO₂ |

| Theoretical Exact Mass [M+H]⁺ | 218.0612 |

| Theoretical Exact Mass [M-H]⁻ | 216.0466 |

Note: The theoretical exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁶O, ¹⁴N).

Advanced Conformational and Stereochemical Investigations

The three-dimensional structure of this compound, particularly the spatial arrangement of the two aromatic rings relative to each other, is of significant interest. The molecule's conformation is determined by the degree of rotation around the single bond connecting the pyridine and fluorophenyl rings.

This rotation is subject to steric hindrance, particularly from the substituents at the ortho positions of both rings (the carboxylic acid group on the pyridine ring and the fluorine atom on the phenyl ring). Due to this steric hindrance, it is highly probable that the two rings are not coplanar in the molecule's lowest energy conformation. The dihedral angle between the planes of the two rings is a key conformational parameter.

Advanced techniques like single-crystal X-ray diffraction would be the definitive method to determine the solid-state conformation of this molecule. researchgate.net Such an analysis would provide precise bond lengths, bond angles, and the critical dihedral angle between the rings, revealing the preferred three-dimensional structure. researchgate.net Computational modeling methods, such as Density Functional Theory (DFT), can also be used to predict the lowest energy conformation in the gas phase or in solution, providing insights into the molecule's conformational flexibility and the energy barriers to ring rotation. Studies on similar substituted picolinic acid derivatives have shown that even small changes in substituents can significantly influence the orientation of the aromatic rings, ranging from nearly planar to perpendicular arrangements. researchgate.net

Structure Activity Relationship Sar Studies of 6 2 Fluorophenyl Picolinic Acid and Derivatives

SAR Governing Receptor Binding and Biological Interactions

Influence of Fluorine Atom Position and Substitution Patterns on Activity

The position of the fluorine atom on the phenyl ring of 6-phenylpicolinic acid derivatives is a critical determinant of their biological activity. Studies on fluorosalicylic acids, which share a similar structural motif, have shown that the fluorine atom's location significantly affects the stability of metal complexes, which can correlate with biological activity. nih.gov For instance, 3-fluorosalicylic acid forms highly stable copper(II) complexes, whereas the 6-fluoro isomer forms the least stable mononuclear complexes. nih.gov This suggests that the electronic effects and coordinating ability of the ligand are highly sensitive to the fluorine's position. In the context of more complex derivatives, such as those targeting the MDM2-p53 protein-protein interaction, the addition of fluorine atoms to the phenyl rings has been shown to enhance binding affinity. nih.gov

Effects of Pyridyl Ring Substitutions (e.g., at C-3, C-4, C-5) on Potency

Modifications to the pyridyl ring of picolinic acid derivatives have been extensively explored to optimize their potency and selectivity for various biological targets. For example, in the development of synthetic auxin herbicides, substitutions on the pyridine (B92270) ring are crucial for their herbicidal activity. nih.govmdpi.com The introduction of a 4-amino group and chlorine atoms at the C-3 and C-5 positions of the picolinic acid core are common features in potent auxin herbicides like picloram (B1677784) and the more recent arylpicolinate herbicides. mdpi.comnih.gov These substitutions are thought to enhance the molecule's interaction with the auxin receptor F-box proteins. nih.gov

In a different context, a study on 2'-pyridine ring substituted analogs of epibatidine, a nicotinic acetylcholine (B1216132) receptor agonist, demonstrated that various substituents on the pyridine ring lead to a range of affinities, efficacies, and potencies at different neuronal nicotinic receptor subtypes. nih.gov For example, a fluoro analog displayed significantly greater affinity for β2-containing receptors over β4-containing receptors. nih.gov This highlights the nuanced effects of pyridyl ring substitutions on receptor interaction and functional outcomes.

Impact of Aryl Substituents on the Picolinic Acid Core Activity

The nature of the aryl group at the 6-position of the picolinic acid core is a key factor in determining the biological activity of these compounds. The shift from a simple chlorine atom, as in picloram, to a phenyl group marked a significant advancement in the development of synthetic auxin herbicides, leading to the discovery of highly potent 6-aryl-picolinates like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. mdpi.com Further modifications of this aryl group can fine-tune the herbicidal activity. For instance, the introduction of a substituted pyrazolyl ring at the 6-position has yielded compounds with potent herbicidal activity. nih.govmdpi.com Specifically, a 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivative showed significantly lower IC50 values than the commercial herbicide halauxifen-methyl. mdpi.com

SAR in Synthetic Auxin Herbicide Development: Insights into Auxin Signaling F-box Protein 5 (AFB5) Binding

The development of synthetic auxin herbicides has been greatly informed by SAR studies focused on their interaction with the TIR1/AFB family of auxin receptors. The picolinate (B1231196) class of auxins, including 6-(2-Fluorophenyl)picolinic acid derivatives, exhibits a distinct chemical selectivity for certain members of this receptor family. nih.govnih.gov

Mutant screening in Arabidopsis thaliana has revealed that resistance to picolinate auxins is conferred by mutations in the AFB5 gene, which encodes an F-box protein that is a homolog of the primary auxin receptor, TIR1. nih.govnih.gov This finding indicates that AFB5 is a key receptor for picolinate auxins. The chemical selectivity is evident as afb5 mutants show high resistance to picolinates like picloram but not to other auxin classes like 2,4-D or indole-3-acetic acid (IAA). nih.govnih.gov

A novel picolinate auxin, 4-amino-3-chloro-6-(4-chlorophenyl)-5-fluoro-pyridine-2-carboxylic acid (DAS534), which contains a 6-phenyl ring substitution, was found to be significantly more potent than 2,4-D and IAA. nih.gov Interestingly, afb5 mutants exhibited less resistance to DAS534 compared to picloram, suggesting that the increased potency of DAS534 may be due to its strong interaction with multiple AFB proteins, whereas picloram may primarily interact with AFB5. nih.gov Molecular docking studies have further supported these findings, showing that a potent 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compound docks more intensively with the AFB5 receptor than picloram. nih.govmdpi.com

SAR in Potential Antiviral and Neuroprotective Agents

While specific SAR studies on this compound for antiviral and neuroprotective effects are limited, research on the parent compound, picolinic acid, and its derivatives provides some insights. Picolinic acid, a tryptophan metabolite, has demonstrated broad-spectrum antiviral activity against enveloped viruses, including SARS-CoV-2 and influenza A virus, by inhibiting viral entry. nih.govnews-medical.net This suggests that the picolinic acid scaffold is a promising starting point for the development of antiviral agents. SAR studies on related compounds could explore how substitutions on the phenyl and pyridyl rings, such as the 2-fluorophenyl group, might modulate this antiviral activity.

In the realm of neuroprotection, analogs of rubiscolin-6, a peptide, have been investigated for their neuroprotective and anti-inflammatory effects. nih.gov While structurally distinct from this compound, these studies highlight the general principle of modifying a core structure to enhance therapeutic properties like anti-oxidation and inhibition of inflammatory pathways. nih.gov

SAR in Anticancer Research: Focus on Epidermal Growth Factor Receptor (EGFR) Kinase and Murine Double Minute 2 (MDM2) Inhibition

The 6-phenylpicolinic acid scaffold and its derivatives have emerged as promising candidates in anticancer research, particularly as inhibitors of key cancer-related proteins like EGFR and MDM2.

The introduction of an aryl urea (B33335) group at the C-6 position of a quinazoline (B50416) scaffold, a structure with some resemblance to the 6-aryl-picolinic acid core, has been shown to enhance EGFR inhibitory activity. nih.gov This modification increases the potential for interactions with key amino acids in the EGFR active site. nih.gov More directly, the optimization of CNS penetrant inhibitors of EGFR with exon 20 insertion mutations has involved extensive SAR studies. nih.gov These studies have focused on modifying the core structure to improve potency, selectivity over wild-type EGFR, and metabolic stability. nih.gov

In the context of MDM2 inhibition, which aims to restore the tumor-suppressing function of p53, SAR studies have shown that adding fluorine atoms to the phenyl rings of inhibitor scaffolds can enhance MDM2 binding affinity. nih.gov The development of potent MDM2 inhibitors like SAR405838 has involved systematic modifications to optimize potency and pharmacokinetic properties. nih.gov These inhibitors have demonstrated effectiveness in stabilizing p53 and activating the p53 pathway, leading to cell-cycle arrest and apoptosis in cancer cells. nih.gov

SAR in Kinase Inhibition Mechanisms (e.g., Apoptosis Signal-regulating Kinase 1 (ASK1))

Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a key player in cellular stress responses. nih.gov Its activation by various stressors, including reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and endoplasmic reticulum stress, triggers downstream signaling cascades involving p38 and JNK, ultimately leading to inflammation, apoptosis, and fibrosis. nih.gov Consequently, the inhibition of ASK1 has emerged as a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. nih.govnih.gov

The structure-activity relationship (SAR) studies of small molecule inhibitors targeting ASK1 have provided a foundational understanding of the chemical features required for potent inhibition. While direct and extensive SAR studies on this compound as an ASK1 inhibitor are not widely published, analysis of structurally related compounds, particularly those containing a pyridine or picolinic acid scaffold, allows for insightful extrapolation.

Key Structural Features for ASK1 Inhibition

Research into various classes of ASK1 inhibitors has highlighted several key structural motifs and interactions that are critical for their inhibitory activity. These generally include:

A Heterocyclic Core: Many potent kinase inhibitors are built around a heterocyclic scaffold that can effectively occupy the ATP-binding pocket of the kinase. The pyridine ring of this compound serves as such a core.

Hydrogen Bonding Interactions: The formation of hydrogen bonds with key residues in the hinge region of the kinase is a hallmark of many ATP-competitive inhibitors. For ASK1, residues such as Val757 are crucial for this interaction. mdpi.com

Hydrophobic Interactions: The inhibitor's ability to engage in hydrophobic interactions within the kinase's active site significantly contributes to its binding affinity.

Solvent-Exposed Region Interactions: Modifications to the part of the inhibitor that extends into the solvent-exposed region can influence properties like solubility and selectivity.

SAR Insights from Related Pyridine and Picolinic Acid Derivatives

Studies on various pyridine-containing compounds as kinase inhibitors have demonstrated the importance of the substitution pattern on the pyridine ring. The nature and position of substituents can dramatically affect potency and selectivity. mdpi.com For instance, the presence of specific functional groups can either enhance or diminish the antiproliferative activity of pyridine derivatives against cancer cell lines. mdpi.com

In the context of ASK1 inhibition, a study on pyridin-2-yl urea derivatives revealed that these compounds could achieve potent inhibition with IC₅₀ values in the low nanomolar range. mdpi.com The urea moiety in these inhibitors is critical for establishing key hydrogen bond interactions with the kinase.

To illustrate the impact of structural modifications on inhibitory activity, the following data tables present findings from studies on different classes of ASK1 inhibitors.

Table 1: SAR of Pyridin-2-yl Urea Derivatives as ASK1 Inhibitors

| Compound | R Group | ASK1 IC₅₀ (nM) |

| 1 | H | 10.5 ± 1.2 |

| 2 | 4-F-Phenyl | 1.55 ± 0.27 |

| 3 | 4-Cl-Phenyl | 2.8 ± 0.5 |

| 4 | 4-CH₃-Phenyl | 5.2 ± 0.9 |

Data is hypothetical and for illustrative purposes, based on trends observed in published research like that on pyridin-2-yl urea inhibitors. mdpi.com

This table demonstrates that substitution on the phenyl ring of the urea derivative significantly influences ASK1 inhibitory potency. A fluorine substituent at the para position resulted in the most potent compound in this series.

Table 2: SAR of Quinoxaline (B1680401) Derivatives as ASK1 Inhibitors

| Compound | Moiety A (Pyridine Ring Modification) | Moiety B (Triazole Fragment) | ASK1 IC₅₀ (nM) |

| 5a | Pyridin-2-yl | Unsubstituted | >10000 |

| 12b | Pyridin-2-yl | Cyclopropyl | 502.46 |

| 12c | Pyridin-2-yl | Cyclobutyl | 117.61 |

| 12d | Pyridin-2-yl | Cyclopentyl | 49.63 |

| 26e | Modified Pyridine | Substituted Triazole | 30.17 |

This data is based on findings from a study on quinoxaline derivatives as ASK1 inhibitors. nih.gov

The data in Table 2 highlights the importance of both the pyridine and triazole fragments for ASK1 inhibition. While modifications to the pyridine ring itself were not well-tolerated in this scaffold, alterations to the triazole moiety led to significant improvements in potency, with the cyclopentyl-substituted analog showing strong activity. The most potent compound in the series featured modifications on both the pyridine and triazole components.

Inferred SAR for this compound

Based on the established principles of kinase inhibition and the SAR of related compounds, we can infer the following for this compound and its derivatives as ASK1 inhibitors:

The Picolinic Acid Moiety: The carboxylic acid group of the picolinic acid is likely to be a key interaction point, potentially forming hydrogen bonds or salt bridges with basic residues in the ATP binding site. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor.

Mechanistic Investigations of 6 2 Fluorophenyl Picolinic Acid S Biological Activities

Molecular Mechanisms of Herbicidal Action: Ligand-Induced Co-receptor Complex Formation with AFB5

The herbicidal activity of 6-(2-Fluorophenyl)picolinic acid and related picolinate (B1231196) compounds stems from their ability to mimic the plant hormone auxin. This action is mediated through the formation of a co-receptor complex involving the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin receptors.

Specifically, 6-aryl-2-picolinates, a class to which this compound belongs, exhibit potent herbicidal effects by targeting the auxin-signaling F-box protein 5 (AFB5). nih.gov The process begins when the picolinate compound binds to the AFB5 receptor. This binding event induces a conformational change in the receptor, creating a stabilized surface that is recognized by Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor proteins. The formation of this ternary complex—picolinate-AFB5-Aux/IAA—tags the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome.

The degradation of Aux/IAA repressors unleashes Auxin Response Factors (ARFs), which then activate the transcription of auxin-responsive genes. This leads to an uncontrolled and lethal acceleration of growth processes, such as cell division, elongation, and differentiation, ultimately causing the death of susceptible plants. nih.gov Molecular docking studies have been instrumental in visualizing these interactions, showing how picolinate derivatives fit into the auxin-binding pocket of AFB5. nih.gov The replacement of a chlorine atom with a phenyl group at the 6-position of the picolinic acid core, a key feature of compounds like this compound, has been shown to result in excellent herbicidal activities. nih.gov

Table 1: Comparison of Inhibitory Activity and Docking Scores for Picolinic Acid Derivatives

| Compound | Target | IC50 Value vs. A. thaliana Root Growth | Docking Score (kcal/mol) |

|---|---|---|---|

| Compound V-7 (a 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid) | AFB5 | 45 times lower than halauxifen-methyl (B1255740) | Higher than picloram (B1677784) |

| Picloram | AFB5 | - | - |

| Compound V-2 (a 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid) | AFB5 | 62 times lower than picloram | - |

This table summarizes findings from studies on novel picolinic acid derivatives, highlighting their enhanced herbicidal potency through interaction with the AFB5 receptor. nih.govnih.gov

Cellular Pathways Modulated by Picolinic Acid Derivatives

Beyond their herbicidal effects, derivatives of picolinic acid have been shown to modulate fundamental cellular pathways in other organisms, including mammalian cells, indicating a broader biological footprint.

Certain novel picolinic acid derivatives have demonstrated the ability to induce cell death in cancer cells through pathways involving endoplasmic reticulum (ER) stress. pensoft.net The ER is a critical organelle for protein folding and calcium homeostasis. When its function is disrupted, misfolded proteins accumulate, triggering the unfolded protein response (UPR).

In studies on human non-small cell lung cancer cells (A549), a specific picolinic acid derivative was found to enhance the phosphorylation of eukaryotic initiation factor 2 (eIF2α). pensoft.net This is a key event in one of the branches of the UPR, signaling a state of ER stress. Prolonged or severe ER stress can shift the UPR from a pro-survival to a pro-apoptotic response. This is further evidenced by the activation of specific caspases, which are proteases that execute the apoptotic program. The investigated derivative triggered the activation of caspase-3, caspase-4 (associated with ER stress-mediated apoptosis), and caspase-9 (involved in the intrinsic apoptotic pathway). pensoft.net The release of Smac/DIABLO from the mitochondria into the cytosol was also observed, which further promotes apoptosis by inhibiting inhibitors of apoptosis proteins (IAPs). pensoft.net

The modulation of cellular pathways by picolinic acid derivatives also extends to the regulation of cell growth and division. The induction of apoptosis, as described above, is a direct mechanism for inhibiting cell population growth. pensoft.net Furthermore, some derivatives have been shown to cause cell cycle arrest. For instance, a pyrrolopyrazinedione derivative produced by a marine bacterium demonstrated the ability to induce G1-phase cell cycle arrest in A549 lung cancer cells. mdpi.com This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. This effect was linked to the modulation of Bcl-2 family proteins, which are central regulators of apoptosis. mdpi.com

Interrogation of Interactions with Specific Biological Targets (Enzymes, Receptors, Transporters)

The diverse biological effects of picolinic acid and its derivatives are a result of their interactions with a variety of specific molecular targets.

Herbicidal Target (Plants): As detailed in section 5.1, the primary target for the herbicidal action of 6-aryl picolinates is the AFB5 auxin receptor . nih.gov

Anticancer Targets (Mammalian):

Epidermal Growth Factor Receptor (EGFR) Kinase Domain: Molecular docking studies have suggested that certain picolinic acid derivatives can bind to the kinase domain of EGFR. pensoft.net This receptor is often overactive in various cancers, and its inhibition is a key strategy in cancer therapy.

Caspases: As part of the apoptotic pathway, derivatives have been shown to activate caspase-3, caspase-4, and caspase-9 . pensoft.net

Metal Ion Chelation: Picolinic acid itself is a well-known bidentate chelating agent for various metal ions, including zinc, iron, and copper. wikipedia.org This property can influence the activity of metalloenzymes and other metal-dependent cellular processes.

Neurological and Immunological Targets (Mammalian): Picolinic acid is an endogenous metabolite of tryptophan and has been implicated in modulating the N-methyl-D-aspartate (NMDA) receptor , antagonizing the neurotoxic effects of quinolinic acid. nih.gov It is also recognized as an activator of macrophage pro-inflammatory functions. pensoft.net

Antiviral Targets: Picolinic acid has been reported to interfere with endosome maturation by potentially interacting with the cellular E3 ligase UBR4, a process co-opted by many enveloped viruses for entry. nih.gov

Table 2: Identified Biological Targets of Picolinic Acid and Its Derivatives

| Target Molecule/System | Biological Context | Effect of Interaction | Reference |

|---|---|---|---|

| AFB5 Receptor | Herbicidal Action (Plants) | Induces degradation of Aux/IAA repressors, leading to auxin toxicity. | nih.gov |

| EGFR Kinase Domain | Anticancer Activity (Potential) | Inhibition of kinase activity. | pensoft.net |

| Caspases (3, 4, 9) | Anticancer Activity | Activation, leading to apoptosis. | pensoft.net |

| NMDA Receptor | Neuroprotection | Antagonism of quinolinic acid-induced excitotoxicity. | nih.gov |

| UBR4 E3 Ligase | Antiviral Activity (Potential) | Interference with endosome maturation, inhibiting viral entry. | nih.gov |

Dynamics of Ligand-Target Binding and Subsequent Signal Transduction

Understanding the precise nature of the binding between a ligand like this compound and its biological target is fundamental to explaining its mechanism of action. This involves both the physical interaction and the cascade of events that follows.

The binding process is often characterized by a combination of forces. Molecular docking and dynamics simulations reveal that hydrophobic interactions and van der Waals forces are typically crucial for stabilizing the ligand within the binding pocket of a protein target. nih.gov For instance, in the binding of derivatives to the AFB5 receptor or the EGFR kinase domain, the ligand settles into a conformation that maximizes these favorable interactions. nih.govpensoft.net The stability of this binding can be quantified by calculating the binding free energy, with lower energy values indicating a stronger, more stable complex. nih.govfrontiersin.org

Once the ligand is bound, it initiates a signal transduction cascade.

In the case of herbicidal action , the stable formation of the picolinate-AFB5-Aux/IAA complex is the key signaling event. This complex is recognized by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase machinery, which then polyubiquitinates the Aux/IAA protein. This ubiquitination acts as a molecular signal for the 26S proteasome to degrade the repressor, thereby transducing the initial binding event into a large-scale transcriptional reprogramming of the plant cell. nih.gov

In the context of ER stress-induced apoptosis , the binding of a picolinic acid derivative to its initial target (which could be a specific enzyme or receptor within the ER) triggers the UPR. The signal is transduced through phosphorylation events (like eIF2α) and the activation of stress-sensor proteins in the ER membrane. This signal propagates to the cytoplasm and mitochondria, leading to the activation of the caspase cascade and the release of pro-apoptotic factors like Smac/DIABLO, ultimately culminating in programmed cell death. pensoft.net

Computational methods like metadynamics simulations are increasingly used to explore the entire binding and unbinding process, providing a more dynamic picture of the ligand-target interaction and helping to rationalize the subsequent biological outcomes. rsc.org

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Elucidating Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as 6-(2-Fluorophenyl)picolinic acid, might interact with a biological target, typically a protein. The insights gained from docking studies, such as binding energy and specific molecular interactions, can help in prioritizing compounds for further experimental testing. nih.govnih.govfrontiersin.org

For instance, derivatives of picolinic acid have been the subject of molecular docking studies to explore their potential as inhibitors for various enzymes. mdpi.comnih.gov The process involves preparing the 3D structure of the target protein and the ligand. The ligand is then placed into the binding site of the protein, and various conformations are sampled to find the one with the most favorable binding energy. This energy is a function of various interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces.

Research on similar compounds, like structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine, has utilized molecular docking to identify potential antifungal agents by targeting enzymes like yeast casein kinase. frontiersin.org The binding energies calculated from these simulations provide a quantitative measure of the affinity between the ligand and the target. nih.govfrontiersin.org

| Interaction Type | Description |

| Hydrogen Bonds | Formed between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Electrostatic Interactions | Occur between charged or polar molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design and Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds in drug discovery.

2D-QSAR Approaches for Correlating Structural Features with Activity

Two-dimensional QSAR (2D-QSAR) models use descriptors calculated from the 2D representation of a molecule, such as molecular weight, logP (a measure of lipophilicity), and various topological indices. These descriptors are then correlated with the biological activity of a series of compounds to build a predictive model. nih.govresearchgate.net

For derivatives of picolinic acid, 2D-QSAR studies have been employed to understand the structural requirements for antioxidant activity. scispace.com Such studies can reveal which structural features, like the number of double bonds or the presence of hydrogen bond donors, are important for the desired activity. scispace.com The resulting models can then be used to predict the activity of other picolinic acid derivatives, including this compound.

3D-QSAR Methods (e.g., Comparative Molecular Field Analysis (CoMFA)) for Pharmacophore Development and Optimization

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), go a step further by considering the 3D structure of molecules. In CoMFA, a series of aligned molecules are placed in a 3D grid, and the steric and electrostatic fields around them are calculated. These fields are then used as descriptors in a partial least squares (PLS) analysis to build a QSAR model. nih.gov

This approach has been successfully applied to various classes of compounds to develop pharmacophore models, which represent the essential 3D arrangement of functional groups required for biological activity. mdpi.comnih.gov For a compound like this compound, a 3D-QSAR study could provide detailed insights into how modifications to its structure would affect its interaction with a target, guiding the design of more potent analogs. nih.govnih.gov

In Silico Prediction of Compound Reactivity and Selectivity Profiles

Computational methods can also be used to predict the chemical reactivity and selectivity of a compound. Techniques based on density functional theory (DFT) can calculate various electronic properties, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are related to a molecule's ability to donate or accept electrons. nih.gov

The chemical reactivity descriptors derived from these calculations can help in understanding the stability and potential reaction pathways of this compound. nih.gov This information is valuable not only in drug discovery for predicting metabolic stability but also in materials science for designing new synthetic routes. nih.govmdpi.com Furthermore, in silico toxicity predictions can be made by comparing the structural features of the compound to known toxicophores. mdpi.com

| Parameter | Description | Relevance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | Indicates chemical reactivity and stability. nih.gov |

| Drug-Likeness | Compliance with rules like Lipinski's Rule of Five | Predicts if a compound is likely to be an orally active drug. nih.govmdpi.com |

Advanced Conformational Analysis and Free Energy Calculations

The 3D conformation of a molecule is critical to its biological activity. Advanced computational techniques, such as conformational analysis and free energy calculations, provide a deeper understanding of a molecule's flexibility and the thermodynamics of its interactions.

Conformational analysis involves systematically exploring the different spatial arrangements of a molecule's atoms to identify low-energy (and therefore, more populated) conformers. researchgate.netmdpi.comrsc.org For a molecule with rotatable bonds like this compound, understanding its preferred conformations is key to predicting how it will fit into a binding site. researchgate.net

Free energy calculations, such as Free Energy Perturbation (FEP), offer a more rigorous way to predict binding affinities than molecular docking alone. vu.nl These methods simulate the transformation of one ligand into another within the binding site and in solution, allowing for the calculation of the relative binding free energy. vu.nl While computationally intensive, these calculations can provide highly accurate predictions of ligand potency.

Applications and Emerging Research Avenues of 6 2 Fluorophenyl Picolinic Acid and Its Analogs

Advancements in Synthetic Auxin Herbicide Research and Development

Picolinic acid and its analogs represent a significant class of synthetic auxin herbicides. nih.govnih.govnih.gov These herbicides are noted for their effective absorption and translocation within plants, a broad spectrum of weed control, and high efficacy against some resistant weed species. researchgate.netbohrium.comdntb.gov.ua The development of novel picolinic acid-based herbicides is a continuous effort to address challenges such as herbicide resistance and to improve crop safety. nih.govnih.gov

Design and Synthesis of Novel Compounds with Enhanced Herbicidal Efficacy

A key strategy in developing more potent herbicides involves the modification of the picolinic acid scaffold. nih.gov Researchers have focused on introducing different chemical groups at the 6-position of the picolinic acid ring to enhance herbicidal activity. researchgate.netmdpi.com

For instance, a study detailed the design and synthesis of 41 novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds. bohrium.comdntb.gov.uamdpi.com The introduction of a fluorine atom and an aryl-substituted pyrazolyl group was a strategic move to leverage the unique physicochemical and biological properties of these functionalities. bohrium.comdntb.gov.ua Many of the synthesized compounds in this series demonstrated superior inhibitory effects on the root growth of Arabidopsis thaliana when compared to the commercial herbicide picloram (B1677784). bohrium.comdntb.gov.ua Notably, six of these compounds were even more potent than the newer herbicide, florpyrauxifen. bohrium.comdntb.gov.ua

Another research effort focused on creating 33 novel 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds. nih.govmdpi.com In this series, compound V-7 stood out, exhibiting an IC50 value for inhibiting Arabidopsis thaliana root growth that was 45 times lower than that of the commercial herbicide halauxifen-methyl (B1255740). nih.govmdpi.com Furthermore, compound V-8 showed better post-emergence herbicidal activity than picloram and was found to be safe for several crops, including corn, wheat, and sorghum. nih.govmdpi.com

These studies underscore the potential of modifying the 6-position of the picolinic acid ring with aryl-substituted pyrazolyl groups to discover new and effective synthetic auxin herbicides. nih.govnih.govmdpi.com

Research on Spectrum of Activity and Target Specificity

The development of new herbicides also necessitates a thorough understanding of their spectrum of activity and their molecular targets within the plant.

The 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid series showed promising results in weed control. bohrium.comdntb.gov.ua Many of these compounds achieved 100% inhibition of broadleaf weeds like Amaranthus retroflexus L. (AL) in post-emergence tests. bohrium.comdntb.gov.ua Root growth inhibition assays also revealed that 28 of these compounds, at a concentration of 250 µM, inhibited the root growth of Brassica napus (BN) by over 80%. bohrium.comdntb.gov.ua

Similarly, a study on 38 new 4-amino-3,5-dichloro-6-(1H-indazolyl)-2-picolinic acids and their 2H-indazolyl isomers found that most compounds exhibited a 100% post-emergence herbicidal effect against Amaranthus retroflexus and Chenopodium album at a rate of 250 g/ha. researchgate.netnih.gov Interestingly, these 6-indazolyl-2-picolinic acids were found to have a different mode of action compared to other picolinic acids. They induce the upregulation of auxin-related genes ACS7 and NCED3, which leads to increased ethylene (B1197577) and abscisic acid (ABA) production, causing rapid plant death. researchgate.netnih.gov

Molecular docking studies have provided insights into the target specificity of these novel compounds. For example, compound V-7 was shown to dock more effectively with the auxin-signaling F-box protein 5 (AFB5) receptor than picloram, suggesting a stronger interaction at the molecular target. nih.govmdpi.com This enhanced binding affinity likely contributes to its superior herbicidal activity. nih.gov

Table 1: Herbicidal Activity of Selected Picolinic Acid Analogs

| Compound/Series | Target Weeds | Key Findings |

|---|---|---|

| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | Amaranthus retroflexus, Brassica napus | 100% inhibition of A. retroflexus by 10 compounds; >80% root growth inhibition of B. napus by 28 compounds. bohrium.comdntb.gov.ua |

| 4-amino-3,5-dichloro-6-(1H-indazolyl)-2-picolinic acids | Amaranthus retroflexus, Chenopodium album | 100% post-emergence effect against both weeds at 250 g/ha. researchgate.netnih.gov |

| Compound V-7 | Arabidopsis thaliana | IC50 value 45 times lower than halauxifen-methyl for root growth inhibition. nih.govmdpi.com |

Explorations in Medicinal Chemistry Research

The versatile structure of picolinic acid and its derivatives has also made them attractive candidates for medicinal chemistry research. The introduction of a fluorine atom, as seen in 6-(2-Fluorophenyl)picolinic acid, can significantly influence a compound's pharmacokinetic properties, such as bioavailability and metabolic stability, making it a valuable feature in drug discovery. a2bchem.com

Investigations into Antiviral Mechanisms and Broad-Spectrum Inhibition

Recent studies have highlighted the potential of picolinic acid as a broad-spectrum antiviral agent. It has shown activity against a range of enveloped viruses, including SARS-CoV-2 and influenza A virus (IAV). nih.gov The primary mechanism of action appears to be the inhibition of viral entry into host cells by compromising the integrity of the viral membrane and interfering with virus-cellular membrane fusion. nih.govnih.gov Pre-clinical studies in animal models have demonstrated promising antiviral efficacy for picolinic acid against both SARS-CoV-2 and IAV. nih.govnih.gov

Research on Neuroprotective Potential in Neurological Models

The exploration of picolinic acid derivatives extends to the field of neuroprotection. While direct research on this compound in this area is limited, related studies on other compounds offer insights. For instance, aminonaphthoquinone derivatives have been investigated for their neuroprotective effects in in vitro models of Alzheimer's disease. nih.gov These compounds were found to protect neuronal cells from amyloid-β induced damage by reducing oxidative stress and preserving mitochondrial function. nih.gov Molecular docking studies suggested that these compounds could bind to and modulate the activity of sirtuin 1 (SIRT1), a protein involved in cellular stress responses and longevity. nih.gov Similarly, derivatives of Withaferin-A have shown neuroprotective effects against toxins that induce Parkinson's-like damage in dopaminergic neurons, both in cell cultures and in the nematode C. elegans. nih.gov These findings suggest that the core structures of such compounds, which can be analogous to picolinic acid derivatives, hold promise for the development of therapies for neurodegenerative diseases.

Studies in Anticancer Compound Discovery and Optimization

The quest for novel anticancer agents has also led researchers to explore picolinic acid derivatives. Picolinic acid itself has been shown to inhibit the growth of various cancer cell lines. google.com Its mechanism is thought to involve the chelation of metal ions, which can disrupt the function of zinc finger proteins crucial for tumor growth and viral replication. google.com

More complex derivatives have also been synthesized and evaluated. A series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were found to inhibit the proliferation of human cancer cell lines, with one of the most potent compounds, 5q , showing broad-spectrum antiproliferative activity. mdpi.com In another study, rhenium(I) tricarbonyl complexes incorporating picolinic acid derivatives were investigated. nih.gov One complex, fac-[Re(Pico)(CO)3(H2O)], was found to be toxic to both healthy and cancerous cell lines, highlighting the need for careful structural modification to achieve selective anticancer activity. nih.gov

Furthermore, research into 2-phenol-4-chlorophenyl-6-aryl pyridines, which share a pyridine (B92270) core with picolinic acid, has identified compounds with potent topoisomerase II inhibitory activity and significant cytotoxicity against breast cancer cells. nih.gov The synthesis of novel 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides has also yielded compounds with excellent anticancer activity against breast and skin cancer cell lines. nih.gov These studies demonstrate the broad potential of pyridine-based scaffolds in the design and discovery of new anticancer drugs. nih.govmdpi.commdpi.com

Table 2: Investigated Biological Activities of Picolinic Acid and its Analogs

| Compound/Analog Class | Biological Activity | Key Findings |

|---|---|---|

| Picolinic Acid | Antiviral | Broad-spectrum inhibition of enveloped viruses by disrupting viral entry. nih.govnih.gov |

| Aminonaphthoquinone Derivatives | Neuroprotective | Mitigated amyloid-β induced cellular damage in vitro. nih.gov |

| Picolinic Acid | Anticancer | Inhibits growth of transformed cells, potentially by chelating metal ions. google.com |

| 4-(4-formamidophenylamino)-N-methylpicolinamide Derivatives | Anticancer | Compound 5q showed broad-spectrum antiproliferative activity. mdpi.com |

| Rhenium(I) Picolinic Acid Complexes | Anticancer | Some complexes showed cytotoxicity, indicating a need for optimization. nih.gov |

| 2-Phenol-4-chlorophenyl-6-aryl Pyridines | Anticancer | Exhibited potent topoisomerase II inhibition and cytotoxicity. nih.gov |

Kinase Inhibitor Research for Therapeutic Intervention

The scaffold of picolinic acid and its derivatives, including this compound, is a significant area of exploration in the development of kinase inhibitors for therapeutic purposes. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. nih.gov Consequently, kinase inhibitors have become a major class of targeted therapies. nih.govbohrium.com

Research has shown that modifications of the picolinic acid structure can lead to potent and selective kinase inhibitors. For instance, the introduction of different substituents on the picolinic acid ring can influence the compound's binding affinity and specificity for various kinases. This approach has been utilized in the design of inhibitors for a range of kinases, including:

PI3Kδ inhibitors: These have been approved for treating B-cell malignancies. nih.gov Research has focused on developing inhibitors with improved potency, isoform selectivity, and pharmacokinetic profiles. nih.gov

CDK inhibitors: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Inhibitors like Palbociclib, which features a pyrido[2,3-d]pyrimidin-7-one core, have been approved for breast cancer treatment. mdpi.com Dinaciclib, with a pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, is another CDK inhibitor investigated for various cancers. mdpi.com

JAK inhibitors: Janus kinase (JAK) inhibitors, such as Ruxolitinib, are used in the treatment of myelofibrosis. nih.gov

The general strategy involves designing molecules that can fit into the ATP-binding pocket of the target kinase, thereby blocking its activity. The structural versatility of picolinic acid derivatives makes them valuable building blocks in this endeavor.

Coordination Chemistry and Metal Complexation Research

The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group in this compound make it an excellent chelating ligand for a variety of metal ions. This has led to extensive research in the field of coordination chemistry.

Preparation and Characterization of Picolinato-Ligated Transition Metal Complexes

The synthesis of transition metal complexes with picolinic acid and its derivatives is a well-established area of study. These complexes are typically prepared by reacting a salt of the desired metal with the picolinic acid ligand in a suitable solvent. orientjchem.org The resulting complexes can be characterized by a range of techniques, including:

Spectroscopic methods: Infrared (IR) spectroscopy helps to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the carboxylate and pyridine groups. orientjchem.orgresearchgate.net UV-Visible spectroscopy provides information about the electronic transitions within the complex and its geometry. orientjchem.org

Magnetic susceptibility measurements: These measurements help to determine the number of unpaired electrons in the metal center and thus its oxidation state and coordination environment. orientjchem.org

X-ray crystallography: This powerful technique can provide the precise three-dimensional structure of the complex, including bond lengths and angles. researchgate.net

Studies have been conducted on complexes of various transition metals such as cobalt, nickel, copper, and zinc with picolinic acid. orientjchem.org The coordination can result in the formation of a stable chelate ring involving the metal, the pyridine nitrogen, and a carboxylate oxygen. researchgate.net

Application as Ancillary Ligands in Catalysis

Picolinic acid derivatives can serve as ancillary or "spectator" ligands in catalytic systems. In this role, they remain coordinated to the metal center throughout the catalytic cycle and can influence the catalyst's activity, selectivity, and stability.

One notable application is in copper-catalyzed reactions. For example, a copper(II) coordination polymer based on 2-picolinic acid has been shown to be an efficient catalyst for the "click reaction," a type of cycloaddition used to synthesize 1,4-disubstituted 1,2,3-triazoles. nih.gov The picolinic acid ligand is believed to play a role in the deprotonation of the alkyne substrate, a key step in the catalytic cycle. nih.gov

Furthermore, half-sandwich iridium complexes containing picolinamidate ligands, derived from picolinic acid, have demonstrated catalytic activity in transfer hydrogenation reactions. nih.gov These complexes can be made fluorescent by attaching a fluorophore, allowing for their visualization within cells. nih.gov

Development of Ligands for Phosphorescent Materials (e.g., Iridium(III) Complexes)

Iridium(III) complexes are of significant interest for their use in phosphorescent organic light-emitting diodes (PhOLEDs) and as phosphorescent sensors. cmu.edursc.org The ligands coordinated to the iridium center play a crucial role in determining the photophysical properties of the complex, such as its emission color, quantum yield, and lifetime. cmu.edursc.org

Picolinic acid and its derivatives are frequently used as ancillary ligands in these complexes. By modifying the substituents on the picolinic acid ring, it is possible to tune the emission properties of the iridium complex. For instance, the introduction of fluorine atoms can lead to a blue-shift in the emission spectrum. nih.gov

The general structure of these phosphorescent iridium(III) complexes often involves two cyclometalating ligands and one ancillary ligand, such as a picolinate (B1231196) derivative. The ancillary ligand can influence the energy levels of the metal-to-ligand charge transfer (MLCT) states, which are responsible for the phosphorescence. rsc.org Research in this area focuses on designing ligands that lead to highly efficient and color-tunable phosphorescent materials for a variety of applications. rsc.orgnih.govmdpi.com

Biochemical Tool Applications: Modulation of Zinc Finger Proteins and Gene Expression Studies

Picolinic acid and its analogs have also found applications as biochemical tools to study and modulate biological processes, particularly those involving zinc finger proteins and gene expression.

The picolinic acid moiety has the ability to interact with zinc finger proteins. Zinc fingers are small protein motifs that require zinc ions for their structural integrity and are often involved in DNA binding and protein-protein interactions. By binding to these proteins, picolinic acid derivatives can alter their conformation and function. This property has been explored for its potential to inhibit the activity of viral proteins and to disrupt the proliferation of cancer cells. For instance, the zinc finger ubiquitin ligase RNF6 has been identified as a potential therapeutic target in some cancers, and its degradation can be induced. nih.gov

Future Directions and Interdisciplinary Research Outlook

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design

The development of new, effective, and selective herbicides is a complex process that can be significantly accelerated by computational approaches. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design of novel derivatives of 6-(2-Fluorophenyl)picolinic acid. nih.govresearchgate.net

Future research will increasingly focus on:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Advanced ML algorithms can build predictive QSAR models that correlate the structural features of picolinic acid derivatives with their herbicidal activity. nih.govnih.gov By analyzing large datasets of compounds and their biological performance, these models can guide the synthesis of new molecules with enhanced potency and desired weed spectrum. nih.govmdpi.com For example, a 3D-QSAR model can be constructed to inform the next steps of a synthetic strategy. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on the this compound framework. nih.govteach-in.ru These algorithms, trained on vast chemical and biological data, can propose novel structures optimized for high affinity to the target receptor, selectivity, and favorable environmental profiles.

Predictive Docking and Target Interaction Analysis: Molecular docking simulations, enhanced by AI, can predict how different derivatives bind to the auxin co-receptor proteins, specifically the Transport Inhibitor Response 1/Auxin-Signaling F-Box (TIR1/AFB) family. nih.govmdpi.com Research has shown that arylpicolinates like those derived from this compound exhibit a unique binding pattern, often showing high affinity for the AFB5 receptor, which differs from other auxin herbicide classes. corteva.comnih.govmdpi.commdpi.com AI can help in silico screening of virtual libraries to prioritize compounds with the highest binding affinity and selectivity for weed-specific receptor isoforms. mdpi.com

Table 1: Example of a Predictive QSAR Model Output for Hypothetical this compound Derivatives

| Compound ID | Modification on Picolinic Ring | Modification on Phenyl Ring | Predicted Herbicidal Activity (IC50, nM) | Predicted Selectivity (Crop vs. Weed) |

| REF-01 | None | 2-Fluoro | 15.5 | 10x |

| V-07 | 4-Amino, 3,5-dichloro | 4-Fluoro (on pyrazolyl) | 0.31 | 25x |

| V-08 | 4-Amino, 3,5-dichloro | 4-Chloro (on pyrazolyl) | 1.2 | 20x |

| EXP-01 | 4-Amino, 3-chloro, 5-fluoro | 3-Trifluoromethyl | 0.95 | 35x |

| EXP-02 | 4-Methoxy | 2,6-Difluoro | 5.8 | 15x |

| EXP-03 | 4-Amino, 3-chloro | 2-Fluoro, 4-Cyano | 2.1 | 18x |

This table is illustrative, based on findings that modifications to the picolinic acid skeleton can significantly alter herbicidal activity. For instance, compound V-7, a pyrazolyl derivative, showed an IC50 value many times lower than commercial herbicides in root growth inhibition assays. nih.govmdpi.com

Development of Novel and Sustainable Synthetic Methodologies

The chemical synthesis of this compound and its derivatives is a cornerstone of its development. Future research will prioritize the creation of more efficient, cost-effective, and environmentally benign synthetic routes, aligning with the principles of green chemistry.